Lipophilicity (XLogP3) Benchmarking: The Ethoxy Group Reduces LogP Compared to the Methoxy Analog and Regioisomer
The computed partition coefficient (XLogP3) for 4-Ethoxy-3-nitroaniline is 1.0 [1]. This positions it as less lipophilic than both the methoxy analog 4-Methoxy-3-nitroaniline (XLogP3 = 1.3) and the regioisomer 3-Ethoxy-4-nitroaniline (XLogP3 = 1.4) [2][3]. The target compound is thus 0.3 log units less lipophilic than the methoxy analog and 0.4 log units less lipophilic than the regioisomer, predicting superior aqueous solubility and distinct chromatographic retention times, which is critical for purification and formulation steps in downstream synthesis.
| Evidence Dimension | Computed Octanol-Water Partition Coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.0 |
| Comparator Or Baseline | 4-Methoxy-3-nitroaniline (XLogP3 = 1.3); 3-Ethoxy-4-nitroaniline (XLogP3 = 1.4) |
| Quantified Difference | 0.3 log units lower than 4-Methoxy-3-nitroaniline; 0.4 log units lower than 3-Ethoxy-4-nitroaniline |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.04.14) |
Why This Matters
A lower logP can translate to higher aqueous solubility and different bioavailability profiles if the compound is used to synthesize pharmaceutical agents, directly influencing the selection of this intermediate for medicinal chemistry programs.
- [1] PubChem CID 602788: p-Phenetidine, 3-nitro-. National Library of Medicine. Accessed April 2026. View Source
- [2] PubChem CID 123071: Benzenamine, 4-methoxy-3-nitro-. National Library of Medicine. Accessed April 2026. View Source
- [3] PubChem CID 11074030: 3-Ethoxy-4-nitroaniline. National Library of Medicine. Accessed April 2026. View Source
